molecular formula C10H9BrO B2974836 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one CAS No. 102539-53-7

4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2974836
CAS No.: 102539-53-7
M. Wt: 225.085
InChI Key: KRXGZWSZRJEHMX-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative featuring a methyl substituent at position 3 and a bromine atom at position 4.

Properties

IUPAC Name

4-bromo-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-5-9(12)7-3-2-4-8(11)10(6)7/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXGZWSZRJEHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102539-53-7
Record name 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-methyl-1-indanone. The reaction is carried out by treating 2-methyl-1-indanone with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

2-methyl-1-indanone+Br2This compound\text{2-methyl-1-indanone} + \text{Br}_2 \rightarrow \text{this compound} 2-methyl-1-indanone+Br2​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or extraction methods.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 4-substituted derivatives.

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and methyl groups significantly influences electronic and steric properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one Br (C4), CH₃ (C3) ~227.09 Hypothesized reactivity at C5/C6 positions N/A
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Br (C4), CH₃ (C7) ~227.09 High structural similarity (0.98)
4-Bromo-2,3-dihydro-1H-inden-1-one Br (C4) ~213.04 Intermediate in spirooxazolidinedione synthesis
5-Chloro-2,3-dihydro-1H-inden-1-one Cl (C5) ~168.61 Key intermediate for indoxacarb synthesis
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one OH (C3), CH₃ (C3), iPr (C5) ~220.27 Allelopathic activity (IC₅₀: 0.34 mM hypocotyls)
  • Electronic Effects : Bromine at C4 (electron-withdrawing) directs electrophilic substitution to C5/C6, while methyl at C3 (electron-donating) may sterically hinder reactions at adjacent positions .
  • Chloro vs. Bromo : Chloro-substituted analogs (e.g., 5-chloro derivative) exhibit lower molecular weights and distinct reactivity profiles compared to brominated counterparts .

Pharmacological Activity

While direct data for this compound are absent, structural analogs demonstrate diverse bioactivities:

  • Anticancer Potential: Brominated dihydroindenones like DDI (2-(3,5-dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) inhibit Topoisomerase IIα, suggesting bromine enhances DNA-targeting interactions .
  • Anti-AChE Activity : Donepezil (5,6-dimethoxy derivative) highlights the importance of methoxy groups for acetylcholinesterase inhibition, whereas methyl or bromo substituents may alter binding affinity .
  • Allelopathic Effects : 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one inhibits plant growth (IC₅₀: 0.16–0.34 mM), suggesting hydroxyl and alkyl groups enhance phytotoxicity .

Key Research Findings

Positional Isomerism : 4-Bromo-7-methyl and 4-bromo-3-methyl isomers exhibit near-identical molecular weights but distinct steric environments, impacting their reactivity in Suzuki couplings or Michael additions .

Bioactivity vs. Substituents : Hydroxy and benzylidene substituents (e.g., compound 7x in ) enhance anti-inflammatory activity, whereas bromine may improve metabolic stability .

Synthetic Utility: Brominated dihydroindenones serve as intermediates for spirocyclic compounds (e.g., spiroimidazolidinediones), where bromine facilitates cross-coupling reactions .

Biological Activity

4-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom and a methyl group, which contribute to its unique biological properties. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and various applications in research and medicine.

  • Molecular Formula: C10H9BrO
  • Molecular Weight: 241.08 g/mol
  • CAS Number: 104517-25-1

Synthesis

The synthesis of this compound typically involves the bromination of 3-methylindanone under controlled conditions. This method ensures selective bromination at the desired position, yielding high purity and yield of the compound.

Antitumor Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a series of curcumin analogues were tested for cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Some compounds demonstrated IC50 values ranging from 2.43 to 14.65 µM, indicating promising growth inhibition . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

The biological activity of this compound may be attributed to its interaction with microtubules. Compounds that destabilize microtubule assembly can induce apoptosis in cancer cells. For example, related compounds have shown effective inhibition of microtubule assembly at concentrations as low as 20 µM . The mechanism likely involves binding to tubulin or other cellular targets, modulating their activity.

Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of derivatives related to this compound. Results indicated that these compounds exhibited significant antibacterial effects against various strains, suggesting their potential as therapeutic agents .

In Vivo Studies

In vivo studies have indicated that compounds structurally related to this compound can effectively reduce tumor size in animal models. These findings support further investigation into their pharmacological properties and therapeutic applications .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer (potential)Not specifiedMicrotubule destabilization
Curcumin AnalogueAnticancer2.43 - 14.65Apoptosis induction
Related Indanone DerivativeAntimicrobialSignificantUnknown

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